molecular formula C21H28N4O2 B2630792 N-(2-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226440-08-9

N-(2-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2630792
CAS No.: 1226440-08-9
M. Wt: 368.481
InChI Key: NUUWEWIUPGVYRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C21H28N4O2 and its molecular weight is 368.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Pyrimidines : Research on pyrimidines, such as N-(2-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, involves developing synthetic routes to various derivatives. These compounds are explored for their potential applications in medicinal chemistry, especially due to their versatile biological activities. For example, the study by Brown & Waring (1977) describes a general route to 2-(pyrimidin-2?-yl)acetic acid derivatives, showcasing the interest in these compounds.

  • Antimicrobial and Antituberculosis Activity : Derivatives of pyrimidine, including those similar to this compound, have been evaluated for their antimicrobial and antituberculosis activity. For instance, Soni & Patel (2017) synthesized isoniazid clubbed pyrimidine derivatives and found them effective against various microbial strains.

  • Antitumor and Anti-inflammatory Applications : Studies have also been conducted on the antitumor and anti-inflammatory potential of pyrimidine derivatives. The research by Altenbach et al. (2008) and Hafez & El-Gazzar (2017) indicates the significance of pyrimidine derivatives in this field.

  • Antiallergic Agents : The synthesis of new compounds based on the structure of this compound for potential use as antiallergic agents has been explored. Research by Menciu et al. (1999) demonstrates the interest in these compounds for their biological activity.

  • Coordination Complexes and Antioxidant Activity : The compound has also been used in the synthesis of coordination complexes, which are investigated for their antioxidant activity. For example, Chkirate et al. (2019) discuss the synthesis and characterization of pyrazole-acetamide derivatives and their potential antioxidant applications.

  • Radioligand Imaging : Another application includes its use in radioligand imaging for studying the translocator protein. The study by Dollé et al. (2008) showcases the synthesis of a 2-phenylpyrazolo[1,5-a]pyrimidineacetamide derivative for PET imaging.

  • Molecular Pharmacology : Research into the molecular mechanisms of signaling at receptors like CXCR3, influenced by compounds similar to this compound, is also notable. Brox et al. (2018) explore the biased and probe-dependent signaling at CXCR3 induced by negative allosteric modulators.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-4-17-9-5-6-10-18(17)23-19(26)14-27-20-12-16(3)22-21(24-20)25-11-7-8-15(2)13-25/h5-6,9-10,12,15H,4,7-8,11,13-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUWEWIUPGVYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCC(C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.